3-Isocyanatocyclopent-1-ene
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Overview
Description
3-Isocyanatocyclopent-1-ene: is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the use of phosgene as a key reagent. The process requires stringent safety measures due to the toxic nature of phosgene. Alternative methods, such as the use of carbon dioxide and diamines, are being explored to reduce the environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form cyclopentene derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Cycloaddition Reagents: Alkenes and alkynes in the presence of catalysts such as rhodium or palladium.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclopentene Derivatives: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry: 3-Isocyanatocyclopent-1-ene is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers .
Biology: In biological research, isocyanates are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams .
Mechanism of Action
The mechanism of action of 3-Isocyanatocyclopent-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of the isocyanate group are nucleophiles, including amines and alcohols.
Reaction Pathways: The reactions typically proceed through the formation of intermediates such as carbamates and ureas, which can further react to form more complex structures.
Comparison with Similar Compounds
Cyclopentene: A simple cycloalkene that can undergo similar cycloaddition reactions but lacks the isocyanate group.
Phenyl Isocyanate: Contains an isocyanate group attached to a benzene ring, offering different reactivity and applications compared to 3-Isocyanatocyclopent-1-ene.
Uniqueness: this compound is unique due to the combination of the cyclopentene ring and the isocyanate group.
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-isocyanatocyclopentene |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |
InChI Key |
BYNYZBUHAYTYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)N=C=O |
Origin of Product |
United States |
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